Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
Methyl 6-methyl-2-azaspiro[34]octane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro connection between a six-membered ring and a four-membered ring, with a methyl group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its unique structural features that may offer new therapeutic options.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: This compound has a similar spiro structure but with a different ring size, which can affect its reactivity and applications.
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride:
Uniqueness
Methyl 6-methyl-2-azaspiro[3Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Biological Activity
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spiro compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : 2059935-58-7
- Structure : The compound features a bicyclic structure formed by the fusion of two rings, incorporating a nitrogen atom that contributes to its chemical reactivity and biological activity.
Biological Activity Overview
This compound exhibits a variety of biological activities, primarily focusing on:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary research suggests that it may modulate cellular pathways involved in cancer progression, potentially serving as a therapeutic agent in cancer treatment.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, thereby affecting cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
Methyl 6-azaspiro[2.5]octane-1-carboxylate | Spiro compound | Different ring size affecting reactivity |
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride | Spiro compound | Variation in carboxylate position |
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate | Spiro compound | Presence of hydroxyl group influencing properties |
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Annulation Reactions : Involving cyclopentane and four-membered rings.
- Reagents Used :
- Oxidizing Agents : Potassium permanganate for introducing functional groups.
- Reducing Agents : Lithium aluminum hydride for modifying existing groups.
- Substitution Reactions : Various nucleophiles can be employed to create derivatives.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Studies :
- A study demonstrated its effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations.
- Cancer Research :
- In vitro studies revealed that the compound could induce apoptosis in leukemia cell lines, suggesting potential as an anticancer agent.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 6-methyl-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
SBCXYKRFLAZHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CNC2C(=O)OC |
Origin of Product |
United States |
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